molecular formula C16H17BrN4O2 B2819423 [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone CAS No. 2380034-07-9

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone

Cat. No. B2819423
CAS RN: 2380034-07-9
M. Wt: 377.242
InChI Key: ZJINYPNIBUWOJI-UHFFFAOYSA-N
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Description

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Its antiviral activity may be due to its ability to inhibit viral replication by targeting specific viral proteins. Furthermore, its potential in treating neurological disorders may be due to its ability to modulate neurotransmitter systems in the brain.
Biochemical and Physiological Effects
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosine kinases and proteases. Additionally, it has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. Furthermore, it has been found to have significant effects on neurotransmitter systems in the brain, including the dopaminergic and cholinergic systems.

Advantages and Limitations for Lab Experiments

The advantages of using [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone in lab experiments include its potent anticancer and antiviral activity, as well as its potential in treating neurological disorders. However, its limitations include its relatively complex synthesis method and its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone. These include further investigation of its mechanism of action, particularly in relation to its potential in treating neurological disorders. Additionally, there is a need for further studies on its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics. Furthermore, there is a need for research on its potential applications in other fields, such as agriculture and environmental science.

Synthesis Methods

The synthesis of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone involves a series of chemical reactions, including the coupling of 2-chloro-5-bromopyrimidine with 4-pyridylboronic acid, followed by the reaction of the resulting intermediate with 1-piperidinemethanol. The final product is obtained after purification through column chromatography.

Scientific Research Applications

[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anticancer activity, particularly against breast cancer cells. Additionally, it has been shown to have potential as an antiviral agent, with activity against several viruses, including dengue virus and Zika virus. Furthermore, this compound has been investigated for its potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c17-14-8-19-16(20-9-14)23-11-12-2-1-7-21(10-12)15(22)13-3-5-18-6-4-13/h3-6,8-9,12H,1-2,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJINYPNIBUWOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=NC=C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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